4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride

Catalog No.
S14011671
CAS No.
M.F
C7H5ClFNO5S
M. Wt
269.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chlor...

Product Name

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride

IUPAC Name

4-fluoro-2-methoxy-5-nitrobenzenesulfonyl chloride

Molecular Formula

C7H5ClFNO5S

Molecular Weight

269.64 g/mol

InChI

InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)5(10(11)12)3-7(6)16(8,13)14/h2-3H,1H3

InChI Key

DSFQYTSRQCMGGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)Cl

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula C7H6ClFNO4S. This compound features a sulfonyl chloride functional group, which is notable for its high reactivity, particularly with nucleophiles. The presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions where electrophiles replace hydrogen atoms. The presence of the electron-withdrawing nitro group enhances the reactivity of the ring towards electrophiles.
  • Nucleophilic Substitution: The sulfonyl chloride group is particularly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to various derivatives that may exhibit distinct biological activities or material properties.

While specific biological activities of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The functional groups present may allow for interactions with biological targets, making this compound a candidate for further investigation in medicinal chemistry. Its sulfonyl chloride moiety can facilitate the formation of biologically relevant derivatives, such as sulfonamides, which are known for their antimicrobial properties .

The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves several key steps:

  • Nitration: A suitable precursor compound undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
  • Halogenation: The nitrated product is subjected to halogenation using a fluorinating agent to introduce the fluorine atom.
  • Methylation: The compound is methylated using a methylating agent like methyl iodide in the presence of a base to obtain the desired product.

For industrial production, continuous flow reactors may be utilized to optimize reaction conditions and yields while minimizing costs and environmental impact during synthesis.

Interaction studies involving 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically focus on its reactivity with nucleophiles. The sulfonyl chloride group reacts readily with various nucleophiles, leading to derivatives that may exhibit distinct biological activities or material properties. This reactivity profile makes it an interesting compound for further research in medicinal chemistry and materials science .

Several compounds share structural similarities with 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Fluoro-4-nitrobenzene-1-sulfonyl chloride713-21-30.98Lacks methoxy group; different positioning of nitro group
4-Fluoro-3-nitrobenzenesulfonyl chloride6668-56-00.89Different substitution pattern; potential different reactivity
2-Methyl-5-nitrobenzene-1-sulfonyl chloride121-02-80.79Methyl instead of fluorine; different electronic properties
2-Chloro-5-nitrobenzene-1-sulfonyl chloride4533-95-30.72Chlorine substituent; differing reactivity profile
2-Chloro-4-nitrobenzene-1-sulfonyl chloride20201-03-00.72Similar structure but with chlorine; affects nucleophilic attack

The unique combination of functional groups in 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride allows for diverse chemical reactivity and potential applications that may not be found in its analogs .

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Exact Mass

268.9560993 g/mol

Monoisotopic Mass

268.9560993 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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